molecular formula C23H33NaO5 B15286734 sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate

sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate

Cat. No.: B15286734
M. Wt: 412.5 g/mol
InChI Key: IQKAWAUTOKVMLE-UHFFFAOYSA-M
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Description

Chemical Structure: This compound (CAS: Not explicitly provided; synonyms in ) features a cyclopenta[g]naphthalene core fused with a bicyclic system. Key substituents include:

  • A 2-hydroxy group on the cyclopentane ring.
  • A 3-hydroxyoctyl chain at position 1, contributing hydrophilicity and conformational flexibility.
  • A sodium carboxylate group (-COO⁻Na⁺) at position 5, enhancing aqueous solubility compared to its protonated acid form .

Synthesis: While direct synthesis details are absent in the evidence, analogous methods (e.g., ) suggest possible routes involving naphthoquinone derivatization, hydroxyalkylation, and carboxylation.

Applications: Likely explored in pharmaceutical or materials science contexts due to its polar substituents and rigid fused-ring system.

Properties

IUPAC Name

sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKAWAUTOKVMLE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the sodium salt .

Industrial Production Methods

Industrial production of Treprostinil Sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Treprostinil Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Treprostinil Sodium with altered functional groups, which can be used for further chemical modifications .

Scientific Research Applications

Treprostinil Sodium has a wide range of applications in scientific research:

Mechanism of Action

Treprostinil Sodium exerts its effects by binding to prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, causing vasodilation and reduced blood pressure in the pulmonary arteries .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents Molecular Weight Key Properties
Target Compound (Sodium salt) Cyclopenta[g]naphthalene 2-hydroxy, 3-hydroxyoctyl, sodium carboxylate ~500 (estimated) High solubility, flexible hydroxyoctyl chain
U 68215 (CAS 99464-90-1) Cyclopenta[g]naphthalene 2-hydroxy, 3-cyclohexyl-3-hydroxypropyl, carboxylic acid 478.6 Increased lipophilicity due to cyclohexyl
2-Hexyl-5-hydroxynaphthalene-1,4-dione () Naphthoquinone Hexyl, hydroxy 260.3 Electrophilic quinone core for redox activity
[3-(2-Methoxyphenyl)-4-oxo-...]thieno[2,3-d]pyrimidin-2-yl]sulfanyl acetic acid Cyclopenta[4,5]thieno[2,3-d]pyrimidine Methoxyphenyl, sulfanyl acetic acid 406.4 Sulfur-containing heterocycle, moderate polarity
Sodium (Z)-7-[...]cyclopentyl]-5-heptenoate () Cyclopentane Chlorophenoxy, dihydroxy, sodium carboxylate 446.90 Bioactive prostaglandin analog

Physicochemical Properties

  • Solubility: The sodium carboxylate group in the target compound enhances water solubility compared to U 68215 (carboxylic acid form) and the non-ionic thienopyrimidin derivative .
  • Lipophilicity : The 3-hydroxyoctyl chain balances hydrophilicity, whereas U 68215’s cyclohexyl group increases logP, favoring membrane permeability .
  • Conformational Flexibility: The hydroxyoctyl chain allows adaptive binding in biological systems, contrasting with rigid naphthoquinones () .

Stereochemical and Puckering Effects

  • The cyclopentane ring’s puckering () influences the spatial arrangement of substituents. For example, the target compound’s 3a and 9a positions (hexahydro configuration) may adopt a twist-boat conformation , optimizing interactions with hydrophobic pockets .
  • In contrast, the thienopyrimidin derivative () has a planar pyrimidine ring, reducing conformational variability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): underscores that minor structural changes (e.g., replacing hydroxyoctyl with cyclohexyl) significantly alter physicochemical and biological profiles .
  • Synthetic Challenges : The hydroxyoctyl chain’s length and stereochemistry () may complicate synthesis, requiring precise alkylation and protection strategies.

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